6-Fluoro-9-benzylpurine
Overview
Description
6-Fluoro-9-benzylpurine is a purine derivative that has garnered significant attention due to its potential applications in various scientific and industrial fields. This compound is characterized by the presence of a fluorine atom at the 6-position and a benzyl group at the 9-position of the purine ring. The incorporation of fluorine into the purine structure can significantly alter its physicochemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Fluoro-9-benzylpurine can be achieved through several synthetic routes. One common method involves the halogen exchange reaction of 6-chloro-9-benzylpurine with silver fluoride. Another method includes the displacement of trimethylpurin-6-ylammonium chloride with potassium fluoride, followed by benzylation at the 9-position .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of phase transfer catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-9-benzylpurine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity of the compound, making it a versatile intermediate for further chemical modifications .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions involving nucleophiles such as amines or thiols can lead to the substitution of the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the purine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
6-Fluoro-9-benzylpurine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate for the synthesis of other fluorinated purines and nucleosides.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural nucleotides.
Mechanism of Action
The mechanism of action of 6-Fluoro-9-benzylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased biological activity. The benzyl group at the 9-position can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
6-Fluoro-9-methylpurine: Similar in structure but with a methyl group instead of a benzyl group.
6-Fluoro-9-ethylpurine: Contains an ethyl group at the 9-position.
6-Fluoro-9-phenylpurine: Features a phenyl group at the 9-position.
Uniqueness: 6-Fluoro-9-benzylpurine is unique due to the presence of the benzyl group, which can significantly impact its biological activity and pharmacokinetic properties. The combination of the fluorine atom and the benzyl group makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
9-benzyl-6-fluoropurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPECWDHXUJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204148 | |
Record name | 6-Fluoro-9-benzylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545-97-7, 55600-75-4 | |
Record name | 6-Fluoro-9-(phenylmethyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1545-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-9-benzylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-9-benzylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.